REACTION_CXSMILES
|
[CH:1]([N:4](CC)C(C)C)(C)C.Cl[C:11]([O:13][C:14]1[CH:19]=CC([N+]([O-])=O)=C[CH:15]=1)=[O:12].O[CH2:24][C:25]1O[N:28]=[C:27]([C:30](OCC)=O)[CH:26]=1.Cl[CH:36](Cl)C>>[NH2:28][CH:27]1[CH2:26][C:25]2([CH2:24][N:4]([C:11]([O:13][C:14]([CH3:15])([CH3:19])[CH3:36])=[O:12])[CH2:1]2)[CH2:30]1
|
Name
|
|
Quantity
|
0.341 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0.265 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.226 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=NO1)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
is continued at room temperature for hours
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CC2(CN(C2)C(=O)OC(C)(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.32 mmol | |
AMOUNT: MASS | 0.28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |